molecular formula C7H6O2 B1680747 Salicylaldehyde CAS No. 90-02-8

Salicylaldehyde

Cat. No. B1680747
CAS RN: 90-02-8
M. Wt: 122.12 g/mol
InChI Key: SMQUZDBALVYZAC-UHFFFAOYSA-N
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Description

Salicylaldehyde, also known as 2-Hydroxybenzaldehyde, is an organic compound with the formula C6H4OH (CHO) . It is one of the three isomers of hydroxybenzaldehyde . This colorless oily liquid has a bitter almond odor at higher concentration .


Synthesis Analysis

Salicylaldehyde is produced by condensation of phenol with formaldehyde to give hydroxybenzyl alcohol, which is then oxidized to the aldehyde . It can also be prepared from phenol and chloroform in a Reimer–Tiemann reaction .


Molecular Structure Analysis

The molecular formula of Salicylaldehyde is C7H6O2 . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Salicylaldehyde is frequently involved in self-condensation or polymerization reactions . These reactions are exothermic and often catalyzed by acid . Aldehydes are readily oxidized to give carboxylic acids .


Physical And Chemical Properties Analysis

Salicylaldehyde has a molar mass of 122.123 g·mol−1, a density of 1.146 g/cm3, a melting point of −7 °C, and a boiling point of 196 to 197 °C . It is also a redox-active small molecule .

Scientific Research Applications

Synthon in Multicomponent Reactions

Salicylaldehyde plays a significant role as a privileged synthon in multicomponent reactions (MCRs), contributing to the synthesis of heterocycles. Its two active functional groups, a hydroxy group, and an aldehyde group, allow for its extensive use in pseudo-three and four-component reactions, facilitating the production of a wide range of heterocyclic systems (Heravi et al., 2018).

Antimicrobial and Nano-composite Applications

Salicylaldehyde has been successfully used as a crosslinker with chitosan to form hydrogel membranes in the presence of TiO2 nanoparticles, demonstrating significant antimicrobial activity. This application showcases its potential in creating materials with enhanced physical, thermal, and biological properties (Montaser et al., 2019).

Environmental Degradation Studies

The degradation of Salicylaldehyde, especially in water contaminated by industrial effluents, is of environmental concern. Studies using cyclic voltammetry on platinum electrodes have shed light on the electrochemical degradation process of Salicylaldehyde, providing valuable insights into its environmental impact and degradation kinetics (Kaur et al., 2021).

Evolutionary and Biochemical Studies

Research on Salicylaldehyde dehydrogenases in the naphthalene degradation pathway has provided expanded understanding of the evolution, functions, and catalytic mechanisms of these enzymes. Such studies are crucial for environmental biotechnology, particularly in the biodegradation of aromatic compounds (Jia et al., 2017).

Photocatalytic and Chemical Synthesis Applications

Salicylaldehyde has been identified as an efficient visible light photocatalyst, facilitating various chemical reactions under light irradiation. Its unique properties enable it as a catalyst in organic synthesis, demonstrating its versatility beyond traditional applications (Zhuang et al., 2020).

Safety And Hazards

Salicylaldehyde is considered hazardous. It is combustible and harmful if swallowed . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H
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InChI Key

SMQUZDBALVYZAC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=O)O
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Molecular Formula

C7H6O2
Record name SALICYLALDEHYDE
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Related CAS

29734-89-2
Record name Benzaldehyde, 2-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID1021792
Record name Salicylaldehyde
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Molecular Weight

122.12 g/mol
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Physical Description

Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour
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Boiling Point

386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg
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Flash Point

172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup
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Solubility

Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170
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Vapor Density

4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1)
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Vapor Pressure

1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/
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Product Name

Salicylaldehyde

Color/Form

Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid

CAS RN

90-02-8, 27761-48-4
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Melting Point

19.4 °F (USCG, 1999), -7 °C, 0.7 °C
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Synthesis routes and methods I

Procedure details

To 2.35 g of ethyl(4R)-2-(2-hydroxyphenyl-4-thiazolidinecarboxylate: mp 75°-77° C.; [α]D25 -105.1° (c=0.9, methanol), obtained by the reaction of L-cysteine ethyl ester hydrochloride with salicylaldehyde in the presence of triethylamine in chloroform at room temperature for 2 hr then addition of water and evaporation of the organic layer, which is dissolved in 30 ml of water and 40 ml of tetrahydrofuran, 1.1 g of sodium carbonate is added. To the stirred mixture, cooled by an ice-water bath, 1.36 g of 3,3'-dithiodipropanoyl dichloride is added dropwise. The resulting mixture is continuously stirred for 30 min and extracted with ether after addition of 100 ml of water. The organic layer is washed with brine, dried over magnesium sulfate, and evaporated in vacuo to give crystals of the titled compound. The yield is 2.3 g (68%).
Name
2-hydroxyphenyl-4-thiazolidinecarboxylate
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Synthesis routes and methods II

Procedure details

The 1:1-chrome complex containing 43.4 parts of the dye formed from diazotised 4-nitro-2-aminophenol-6-sulfonic acid and 1-(4'-methylphenyl)-3-methyl-5-pyrazolone as well as 5.2 parts of chromium is introduced into 250 parts of water and 250 parts of triethanolamine, and 15.4 parts of 4-nitro-2-aminophenol and 22.6 parts of the monoazo dye formed from diazotised aniline and salicylaldehyde are added. The reaction mixture is held, with stirring, at pH 7.5-8 and at 80° C. until the formation of the 1:2-complex dye is complete. The reaction mixture is then neutralised with hydrochloric acid; it is subsequently filtered, and the dye is rinsed with 750 parts of 25% sodium chloride solution and dried. It dyes wool, polyamide and leather in an orange shade having good fastness properties.
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monoazo
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Synthesis routes and methods III

Procedure details

p-methoxybenzaldehyde; 2-hydroxy-p-tolualdehyde; 4-hydroxy-o-tolualdehyde; 6-hydroxy-m-tolualdehyde; and 4-hydroxy-m-tolualdehyde.
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Synthesis routes and methods IV

Procedure details

2-hydroxy-3-methylbenzaldehyde; 2-hydroxy-3-tert.butylbenzaldehyde; 2-hydroxy-3-tert.butyl-5-methylbenzaldehyde; 2-hydroxy-3,5-ditert.butylbenzaldehyde; 2-hydroxy-3-isopropyl-6-methylbenzaldehyde; 2-hydroxy-3-cyclohexylbenzaldehyde; 2-hydroxy-4-tert.butylbenzaldehyde; 2-hydroxy-4-chlorobenzaldehyde and 2-hydroxy-6-chlorobenzaldehyde; 2-hydroxy-3-phenylbenzaldehyde; 2-hydroxy-5-methoxybenzaldehyde; 2-hydroxy-3-nonylbenzaldehyde; 2,5-dihydroxybenzaldehyde; and 2-hydroxy-4-acetylaminobenzaldehyde;
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Synthesis routes and methods V

Procedure details

To 2.35 g of ethyl (4R)-2-(2-hydroxyphenyl)-4-thiazolidinecarboxylate: mp 75°-77° C.; [α]D25 -105.1° (c=0.9, methanol), obtained by the reaction of L-cysteine ethyl ester hydrochloride with salicylaldehyde in the presence of triethylamine in chloroform at room temperature for 2 hr then addition of water and evaporation of the organic layer, which is dissolved in 30 ml of water and 40 ml of tetrahydrofuran, 1.1 g of sodium carbonate is added. To the stirred mixture, cooled by an ice-water bath, 1.36 g of 3,3'-dithiodipropanoyl dichloride is added dropwise. The resulting mixture is continuously stirred for 30 min and extracted with ether after addition of 100 ml of water. The organic layer is washed with brine, dried over magnesium sulfate, and evaporated in vacuo to give crystals of the titled compound. The yield is 2.3 g (68%).
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ethyl (4R)-2-(2-hydroxyphenyl)-4-thiazolidinecarboxylate
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salicylaldehyde
Reactant of Route 2
Salicylaldehyde
Reactant of Route 3
Salicylaldehyde
Reactant of Route 4
Salicylaldehyde
Reactant of Route 5
Salicylaldehyde
Reactant of Route 6
Reactant of Route 6
Salicylaldehyde

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